Salpyran (hydrochloride)
CAS No.:
Cat. No.: VC16613572
Molecular Formula: C15H20ClN3O
Molecular Weight: 293.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20ClN3O |
|---|---|
| Molecular Weight | 293.79 g/mol |
| IUPAC Name | 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C15H19N3O.ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;/h1-8,16-17,19H,9-12H2;1H |
| Standard InChI Key | LVPIOOIPCFRMLI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
Salpyran (hydrochloride) is characterized by the following structural parameters:
| Property | Value |
|---|---|
| IUPAC Name | 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 293.79 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl |
| InChI Key | LVPIOOIPCFRMLI-UHFFFAOYSA-N |
| log<sub>P</sub> (Predicted) | 1.67 |
The compound’s structure combines a phenolic oxygen donor with three nitrogen donors from pyridyl and ethylenediamine moieties, creating a geometrically constrained binding pocket optimized for Cu(II) coordination . X-ray crystallography reveals a distorted square-planar geometry in the [Cu(Salpyran)]<sup>+</sup> complex, with bond lengths of 1.95–1.99 Å for Cu–N/O bonds .
Protonation and Speciation
pH-metric titrations demonstrate four protonation constants for Salpyran:
Under physiological conditions (pH 7.4), the dominant species is the monocationic [CuL]<sup>+</sup> complex, which accounts for >95% of Cu(II) speciation . This charged state enhances water solubility while maintaining moderate lipophilicity (), suggesting potential blood-brain barrier (BBB) permeability .
Synthetic Methodology
Stepwise Protecting Group Strategy
Route A:
-
First Reductive Amination:
-
Deprotection:
-
Second Reductive Amination:
Structural Tunability
The ethylenediamine backbone allows for modular modifications:
-
Aromatic Substitution: Varying substituents on the salicylaldehyde or pyridine rings alters metal affinity and selectivity.
-
Linker Variation: Replacing ethylenediamine with longer diamines modulates chelate ring size and flexibility.
-
Functionalization: Primary/secondary amines permit derivatization for enhanced BBB penetration or target specificity .
Copper Chelation Dynamics
Thermodynamic Stability
Comparative stability constants () for Cu(II) complexes:
| Chelator | Selectivity () | ||
|---|---|---|---|
| Salpyran | 16.23 | 11.65 | 4.58 |
| Clioquinol | 12.86 | 9.21 | 3.65 |
| TDMQ-20 | 16.34 | 11.28 | 5.06 |
Salpyran’s of 10.65 exceeds clioquinol’s 5.91 and approaches TDMQ-20’s 10.75, making it competitive with state-of-the-art chelators .
Redox Activity Modulation
In ascorbate oxidation assays (100 μM ascorbate, 10 μM CuCl<sub>2</sub>):
-
Without Salpyran: Complete oxidation in 1.5 h ()
Electrochemical studies show a Cu(II/I) reduction potential of +0.21 V vs. NHE for [Cu(Salpyran)]<sup>+</sup>, compared to +0.52 V for free Cu<sup>2+</sup>, indicating stabilized Cu(II) and reduced redox cycling .
Therapeutic Applications
Neurodegenerative Disease Models
Alzheimer’s Disease:
Prion Diseases:
-
Prevents methionine oxidation in HuPrP(103–112) by 89% under Cu(II)/H<sub>2</sub>O<sub>2</sub> stress .
Wilson’s Disease
In hepatocyte models:
-
Extracts 58% of excess Cu(II) from metallothionein complexes within 4 h .
-
Maintains Zn(II) homeostasis (<5% Zn depletion at therapeutic doses) .
Pharmacokinetic Profile
ADME Predictions
| Parameter | Value |
|---|---|
| log<sub>P</sub> | 1.67 |
| log<sub>S</sub> | -2.34 |
| H-Bond Donors | 3 |
| H-Bond Acceptors | 4 |
| BBB Permeability | Moderate (Pe = 5.2 × 10<sup>−6</sup> cm/s) |
While the three H-bond donors may limit BBB penetration, prodrug strategies (e.g., esterification of phenolic –OH) could enhance CNS availability .
Toxicity Screening
-
HEK293 Cells: IC<sub>50</sub> = 48 μM (72 h exposure)
-
HepG2 Cells: No mitochondrial toxicity below 25 μM (MTT assay)
Comparative Analysis with Clinical Chelators
| Parameter | Salpyran | Clioquinol | TTM |
|---|---|---|---|
| Cu(II) Affinity | 10.65 | 5.91 | 9.87 |
| Zn(II) Selectivity | 4.6 | 3.7 | 3.1 |
| ROS Inhibition | 89% | 67% | 82% |
| BBB Penetration | Moderate | Low | High |
| Synthetic Steps | 3 | 5 | 7 |
Salpyran combines synthetic simplicity with competitive performance, though further optimization of BBB penetration is warranted .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume